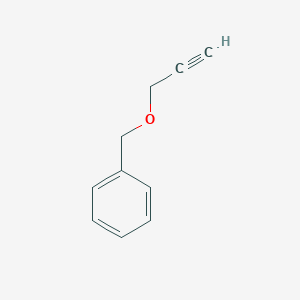












|
REACTION_CXSMILES
|
O.[OH-].[Na+].[CH2:4]([OH:7])[C:5]#[CH:6].[CH2:8](Cl)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CCCCCC>[CH2:4]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:5]#[CH:6] |f:1.2,5.6|
|


|
Name
|
alkynyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
237 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
|
Name
|
|
|
Quantity
|
414 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
ADDITION
|
|
Details
|
was added over 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was warmed to 40° C. for 6 hours at which time gas chromotagraphy analysis
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
had been consumed
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 25° C.
|
|
Type
|
ADDITION
|
|
Details
|
water (800 ml) was added over 10 minutes with ice bath
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
WAIT
|
|
Details
|
During this period
|
|
Type
|
CUSTOM
|
|
Details
|
rose to 30° C
|
|
Type
|
CUSTOM
|
|
Details
|
The lower, clear aqueous phase was removed
|
|
Type
|
ADDITION
|
|
Details
|
25% saturated sodium chloride (800 ml) was added to the turbid upper phase
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The isolated organic phase was dried with sodium sulphate (20 g)
|
|
Type
|
CUSTOM
|
|
Details
|
the hexane evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C#C)OCC1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |